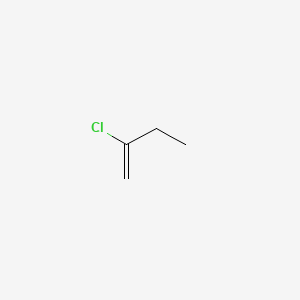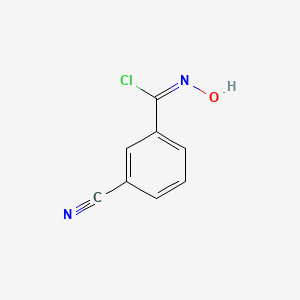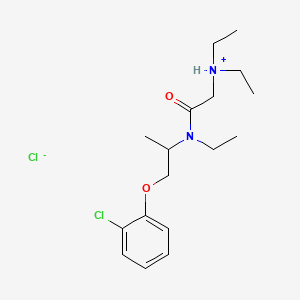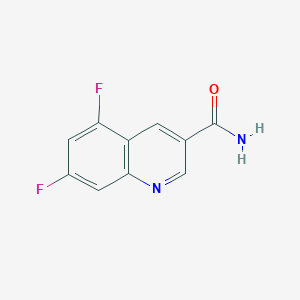
Bis(acetato-O)dihydroxyzirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Bis(acetato-O)dihydroxyzirconium can be synthesized through an esterification reaction involving zirconium hydroxide and acetic acid. The process typically involves dissolving zirconium hydroxide in hydrochloric acid to form a zirconium chloride solution, which is then reacted with acetic acid to produce this compound . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Bis(acetato-O)dihydroxyzirconium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Although it has weak oxidizing or reducing powers, redox reactions can still occur under specific conditions . The compound is slightly soluble or insoluble in water, and its reactions often involve common reagents such as acids, bases, and other zirconium compounds. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Bis(acetato-O)dihydroxyzirconium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of zirconia-based nanomaterials, which have applications as nanocatalysts, nanosensors, and adsorbents . In biology and medicine, zirconia-based materials derived from this compound are used in dentistry and drug delivery systems due to their biocompatibility and interesting biological properties, such as antimicrobial, antioxidant, and anticancer activities . Additionally, the compound is used in various industrial processes, including the production of ceramics and coatings.
Mécanisme D'action
The mechanism of action of bis(acetato-O)dihydroxyzirconium involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can influence various biochemical processes. The specific molecular targets and pathways involved depend on the application and the biological system .
Comparaison Avec Des Composés Similaires
Bis(acetato-O)dihydroxyzirconium can be compared to other zirconium-based compounds, such as zirconium(IV) acetate hydroxide and zirconium hydroxynitrate. These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, zirconium(IV) acetate hydroxide is often used in battery and energy storage technologies, while zirconium hydroxynitrate is used in different industrial processes . The uniqueness of this compound lies in its specific combination of acetate and hydroxide groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
14311-93-4 |
|---|---|
Formule moléculaire |
C4H8O6Zr |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
zirconium(4+);diacetate;dihydroxide |
InChI |
InChI=1S/2C2H4O2.2H2O.Zr/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+4/p-4 |
Clé InChI |
XIKFZVWLIRAFCA-UHFFFAOYSA-J |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
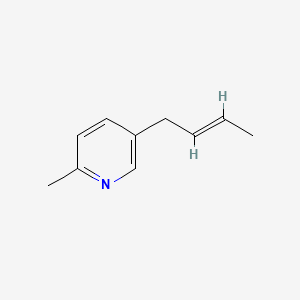

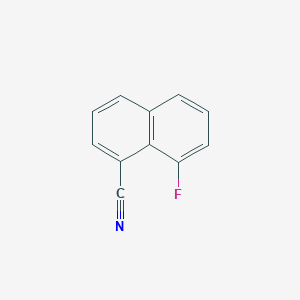


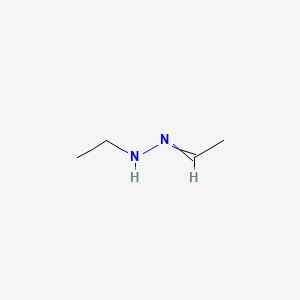
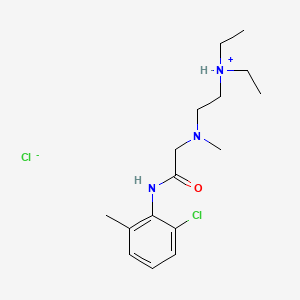
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)
